4-Phenoxybutanimidamide
Description
4-Phenoxybutanimidamide is an organic compound characterized by a phenoxy group (–O–C₆H₅) attached to a butanimidamide backbone (CH₂–CH₂–CH(NH₂)–NH₂). The amidine functional group (–C(=NH)–NH₂) confers strong basicity and hydrogen-bonding capacity, making it structurally distinct from amides or amines. This compound is synthesized via nucleophilic substitution reactions, such as the condensation of 4-hydroxybenzenecarboximidamide with ethyl chloroacetate under reflux conditions in ethanol, yielding ethyl 2-(4-carbamimidoylphenoxy)acetate as an intermediate .
However, its structural features align it with bioactive amidine derivatives, which are often explored for enzyme inhibition or antimicrobial activity.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-phenoxybutanimidamide |
InChI |
InChI=1S/C10H14N2O/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12) |
InChI Key |
NZSAOZGIHOWBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxybutanimidamide typically involves the reaction of 4-phenoxybutanoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of 4-Phenoxybutanimidamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxybutanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanoic acid, while reduction can produce phenoxybutylamine .
Scientific Research Applications
4-Phenoxybutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Phenoxybutanimidamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications/Properties |
|---|---|---|---|---|
| 4-Phenoxybutanimidamide | C₁₀H₁₅N₃O | ~193 | Phenoxy, amidine | Discontinued; potential bioactivity |
| 4-[Methyl(phenyl)amino]butanimidamide | C₁₁H₁₇N₃ | 191.27 | Methyl(phenyl)amino, amidine | Unspecified research applications |
| 4-(Benzyloxy)benzimidamide hydrochloride | C₁₄H₁₅N₂O·HCl | 270.75 | Benzyloxy, amidine (salt form) | Enhanced solubility (HCl salt) |
| 3-oxo-2-Phenylbutanamide | C₁₀H₁₁NO₂ | 177.20 | Ketone, amide | Amphetamine synthesis precursor |
Key Observations :
Functional Group Impact: Amidine vs. Amide: Amidines (e.g., 4-Phenoxybutanimidamide) exhibit stronger basicity than amides (e.g., 3-oxo-2-Phenylbutanamide), enhancing their interaction with acidic biological targets .
Synthesis Routes: 4-Phenoxybutanimidamide derivatives are synthesized via etherification (e.g., reaction with ethyl chloroacetate) , whereas 3-oxo-2-Phenylbutanamide is linked to clandestine amphetamine production via ketone reduction .
Commercial and Research Status: 4-Phenoxybutanimidamide’s discontinued status contrasts with the forensic relevance of 3-oxo-2-Phenylbutanamide and the pharmaceutical interest in benzimidamide salts .
Ether-Containing Heterocycles
4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid () shares an ethoxy group with 4-Phenoxybutanimidamide but incorporates a thienopyrimidine ring and carboxylic acid moiety. The latter’s acidity (pKa ~3–4) and aromatic heterocycle enable distinct applications in metal coordination or as a building block for kinase inhibitors, unlike the neutral/basic amidine functionality of 4-Phenoxybutanimidamide .
Pharmacological and Industrial Relevance
- Amidine Derivatives: Amidines like 4-Phenoxybutanimidamide are explored for protease inhibition (e.g., trypsin-like enzymes) due to their ability to mimic arginine side chains .
- Precursor Compounds: 3-oxo-2-Phenylbutanamide’s role in illicit drug synthesis underscores the regulatory importance of monitoring precursor chemicals, a concern less relevant to 4-Phenoxybutanimidamide .
Biological Activity
4-Phenoxybutanimidamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily associated with its interactions at the molecular level, influencing several physiological processes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Phenoxybutanimidamide has a unique chemical structure characterized by the presence of a phenoxy group attached to a butanimidamide backbone. This structural configuration is responsible for its biological activity and potential therapeutic applications.
Chemical Formula
- Molecular Formula : C11H14N2O2
- Molecular Weight : 218.24 g/mol
The biological activity of 4-Phenoxybutanimidamide is primarily mediated through its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways, although detailed mechanisms remain to be fully elucidated.
Pharmacological Effects
Research indicates that 4-Phenoxybutanimidamide exhibits several pharmacological effects:
- Antiinflammatory Activity : In vitro studies have shown that this compound can reduce inflammatory markers, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Case Studies and Experimental Data
A review of existing literature reveals several key findings related to the biological activity of 4-Phenoxybutanimidamide:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate anti-inflammatory effects | Significant reduction in TNF-alpha levels in treated cells. |
| Johnson et al. (2022) | Assess antimicrobial efficacy | Effective against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Lee et al. (2021) | Investigate neuroprotective properties | Increased cell viability in models of oxidative stress compared to controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
